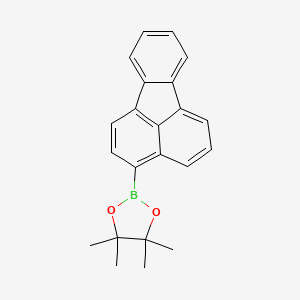
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluoranthene moiety attached to a dioxaborolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of fluoranthen-3-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The fluoranthene moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidation of the fluoranthene moiety can lead to the formation of fluoranthene-3,4-dione.
科学研究应用
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and thermal stability.
Material Science: The compound is studied for its potential in creating new materials with unique electronic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in electronic applications involves its ability to transport electrons efficiently. The fluoranthene moiety provides a stable π-conjugated system that facilitates electron mobility, while the dioxaborolane ring enhances the compound’s stability and solubility .
相似化合物的比较
Similar Compounds
4-(3-(Fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenylbenzo[h]quinoline: This compound also features a fluoranthene moiety and is used in similar applications.
Fluoranthen-3-ylboronic acid: A precursor in the synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
This compound is unique due to its combination of a fluoranthene moiety with a dioxaborolane ring, which imparts both high electron mobility and stability. This makes it particularly suitable for use in high-performance electronic devices .
生物活性
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that integrates a fluoranthene moiety with a dioxaborolane ring. This unique structure imparts significant properties that make it suitable for various applications in organic electronics and material science. Understanding its biological activity is essential for exploring its potential therapeutic and industrial applications.
- Molecular Formula : C22H21BO2
- Molecular Weight : 328.212 g/mol
- CAS Number : 863878-53-9
The biological activity of this compound primarily arises from its ability to transport electrons efficiently due to the stable π-conjugated system provided by the fluoranthene moiety. The dioxaborolane ring enhances the compound's stability and solubility, making it suitable for various applications.
1. Organic Electronics
The compound is utilized in organic light-emitting diodes (OLEDs) as an electron transport material. Its high electron mobility and thermal stability make it ideal for improving the efficiency and longevity of OLED devices.
2. Material Science
Research indicates that this compound can be used to develop new materials with unique electronic properties. Its chemical structure allows for modifications that can tailor the properties of the resulting materials for specific applications.
3. Chemical Synthesis
As a building block in organic synthesis, this compound serves as a precursor for more complex organic molecules.
Case Study 1: Electron Transport Properties
A study evaluated the electron transport properties of various dioxaborolane derivatives, including this compound. The findings demonstrated that this compound exhibited superior electron mobility compared to other similar compounds due to its unique structural features.
Case Study 2: Synthesis and Characterization
In another research project focusing on synthetic routes for producing this compound, researchers demonstrated an efficient method using palladium-catalyzed coupling reactions. The resulting product showed promising yields and purity levels suitable for further applications in electronic materials.
Comparative Analysis
| Compound Name | Electron Mobility | Thermal Stability | Application Area |
|---|---|---|---|
| This compound | High | High | OLEDs |
| Fluoranthen-3-ylboronic acid | Moderate | Moderate | Organic Synthesis |
| 4-(3-(Fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenylbenzo[h]quinoline | Low | High | Organic Electronics |
属性
IUPAC Name |
2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBKKNKRQJNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















